molecular formula C16H38F3P B1141909 TeTrabuTylphosphonium dihydrogen Trifluoride CAS No. 121240-58-2

TeTrabuTylphosphonium dihydrogen Trifluoride

Cat. No.: B1141909
CAS No.: 121240-58-2
M. Wt: 318.4418906
InChI Key:
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Description

TeTrabuTylphosphonium dihydrogen Trifluoride is a chemical compound known for its utility in selective nucleophilic fluorination reactions. It is a derivative of tetrabutylphosphonium fluoride and is often used as a source of fluoride ions in various chemical processes .

Preparation Methods

TeTrabuTylphosphonium dihydrogen Trifluoride can be synthesized through several methods. One common synthetic route involves the reaction of tetrabutylphosphonium hydroxide with aqueous hydrofluoric acid (HF). The resulting product is then further reacted with butyllithium (BuLi) to yield this compound . Industrial production methods typically follow similar procedures but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

TeTrabuTylphosphonium dihydrogen Trifluoride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism by which TeTrabuTylphosphonium dihydrogen Trifluoride exerts its effects primarily involves the release of fluoride ions. These ions act as nucleophiles, attacking electrophilic centers in organic molecules to form new carbon-fluorine bonds. This process is facilitated by the tetrabutylphosphonium cation, which stabilizes the fluoride ions and enhances their reactivity .

Comparison with Similar Compounds

TeTrabuTylphosphonium dihydrogen Trifluoride can be compared with other fluoride sources such as:

    Tetrabutylammonium fluoride: Similar in function but differs in the cation used.

    Potassium fluoride: Commonly used but less selective compared to this compound.

    Cesium fluoride: Another fluoride source with different solubility and reactivity properties.

This compound is unique due to its high selectivity and efficiency in nucleophilic fluorination reactions, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

hydron;tetrabutylphosphanium;trifluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVCIYOIUBIQLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].CCCC[P+](CCCC)(CCCC)CCCC.[F-].[F-].[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38F3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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